

A Technical Guide to High-Purity Stavudine-d4 for Research Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Stavudine-d4

Cat. No.: B15613710

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of high-purity **Stavudine-d4**, a deuterated analog of the antiretroviral drug Stavudine. This document is intended to assist researchers, scientists, and drug development professionals in sourcing and utilizing this critical reagent for their studies. We will delve into the available commercial suppliers, their product specifications, and detailed experimental protocols where **Stavudine-d4** is employed as an internal standard for pharmacokinetic and bioanalytical assays.

Introduction to Stavudine and its Deuterated Analog

Stavudine, also known as d4T, is a nucleoside analog reverse transcriptase inhibitor (NRTI) that has been used in the treatment of HIV-1 infection.^{[1][2]} It acts as a chain terminator during viral DNA synthesis by competing with the natural substrate, deoxythymidine triphosphate.^{[1][3]} The incorporation of Stavudine into the growing DNA chain prevents the formation of a phosphodiester bond, thus halting viral replication.^[1]

Deuterated standards, such as **Stavudine-d4**, are essential tools in modern analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. The substitution of hydrogen atoms with deuterium results in a molecule with a higher mass, allowing it to be distinguished from the non-labeled analyte while maintaining nearly identical physicochemical properties. This makes **Stavudine-d4** an ideal internal standard for the accurate quantification of Stavudine in biological matrices.

Commercial Suppliers of High-Purity Stavudine-d4

A number of reputable chemical suppliers offer high-purity **Stavudine-d4** for research purposes. The following table summarizes the product specifications from several key vendors. Please note that for the most current and lot-specific information, it is always recommended to request a certificate of analysis directly from the supplier.

Supplier	Product Name	CAS Number	Chemical Purity	Isotopic Enrichment
LGC Standards (distributor for Toronto Research Chemicals)	Stavudine- alpha,alpha,alph a,6-d4	1219803-67-4	-	-
Cayman Chemical	Stavudine-13C- d3 (related compound)	-	≥98% (Stavudine-13C)	≥99% deuterated forms (d1-d3); ≤1% d0
CRS Laboratories	Stavudine-d4	1219803-67-4	-	-
MedchemExpres s	Stavudine-d4	-	-	-

Data not always publicly available. It is recommended to request the certificate of analysis for lot-specific data.

Experimental Protocols

Stavudine-d4 is primarily utilized as an internal standard in bioanalytical methods to determine the concentration of Stavudine in biological samples such as plasma and urine. Below are detailed methodologies adapted from published research for key experiments.

Quantification of Stavudine in Human Plasma by LC-MS/MS

This protocol is based on methodologies for the simultaneous quantification of multiple antiretroviral drugs.

a. Sample Preparation (Solid Phase Extraction)

- To 500 μ L of human plasma, add 100 μ L of the internal standard working solution (**Stavudine-d4** in methanol).
- Vortex the mixture for 30 seconds.
- Load the mixture onto a pre-conditioned solid-phase extraction (SPE) cartridge.
- Wash the cartridge with 1 mL of 5% methanol in water.
- Elute the analyte and internal standard with 1 mL of methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 200 μ L of the mobile phase.

b. LC-MS/MS Conditions

- LC System: Agilent 1200 series or equivalent
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m)
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
- Flow Rate: 0.8 mL/min
- Injection Volume: 10 μ L
- MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Ionization Mode: Positive
- MRM Transitions:

- Stavudine: Monitor the precursor to product ion transition (e.g., m/z 225.1 \rightarrow 127.1)
- **Stavudine-d4**: Monitor the corresponding shifted transition (e.g., m/z 229.1 \rightarrow 131.1)

c. Calibration and Quantification

Prepare a series of calibration standards by spiking blank plasma with known concentrations of Stavudine. Add a constant concentration of **Stavudine-d4** to all standards and samples. Construct a calibration curve by plotting the peak area ratio of Stavudine to **Stavudine-d4** against the concentration of Stavudine. Determine the concentration of Stavudine in the unknown samples from this curve.

Pharmacokinetic Study of Stavudine in Rats

This protocol outlines a typical workflow for a preclinical pharmacokinetic study.

a. Dosing and Sampling

- Administer a known dose of Stavudine to Sprague-Dawley rats orally or intravenously.
- Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into heparinized tubes.
- Centrifuge the blood samples to separate the plasma.
- Store the plasma samples at -80°C until analysis.

b. Sample Analysis

Analyze the plasma samples for Stavudine concentration using the LC-MS/MS method described in Protocol 1, with **Stavudine-d4** as the internal standard.

c. Pharmacokinetic Parameter Calculation

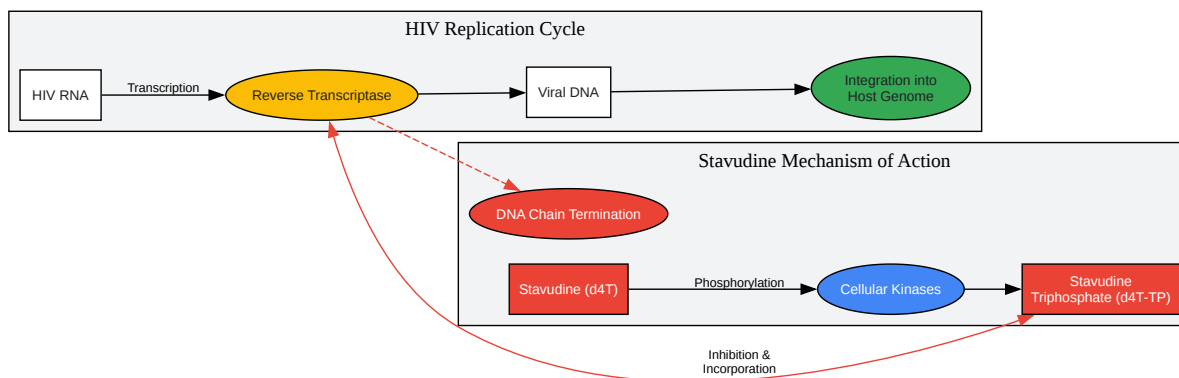
Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as:

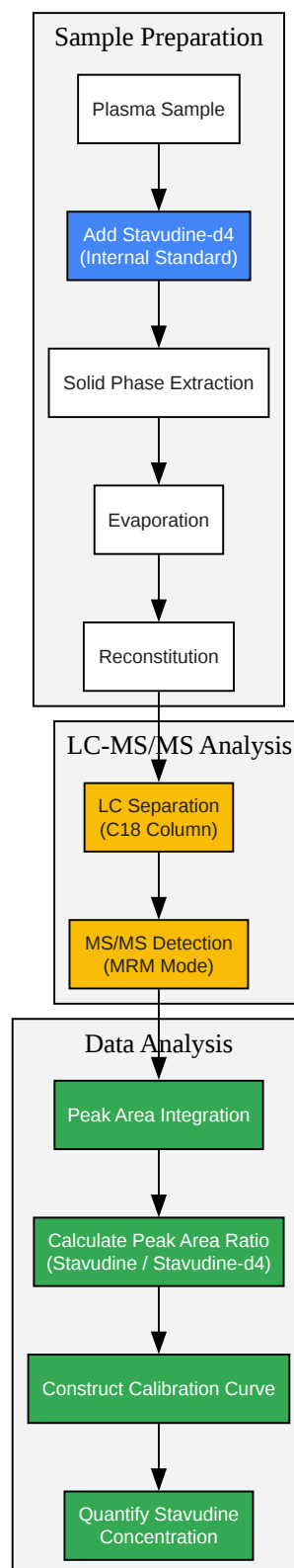
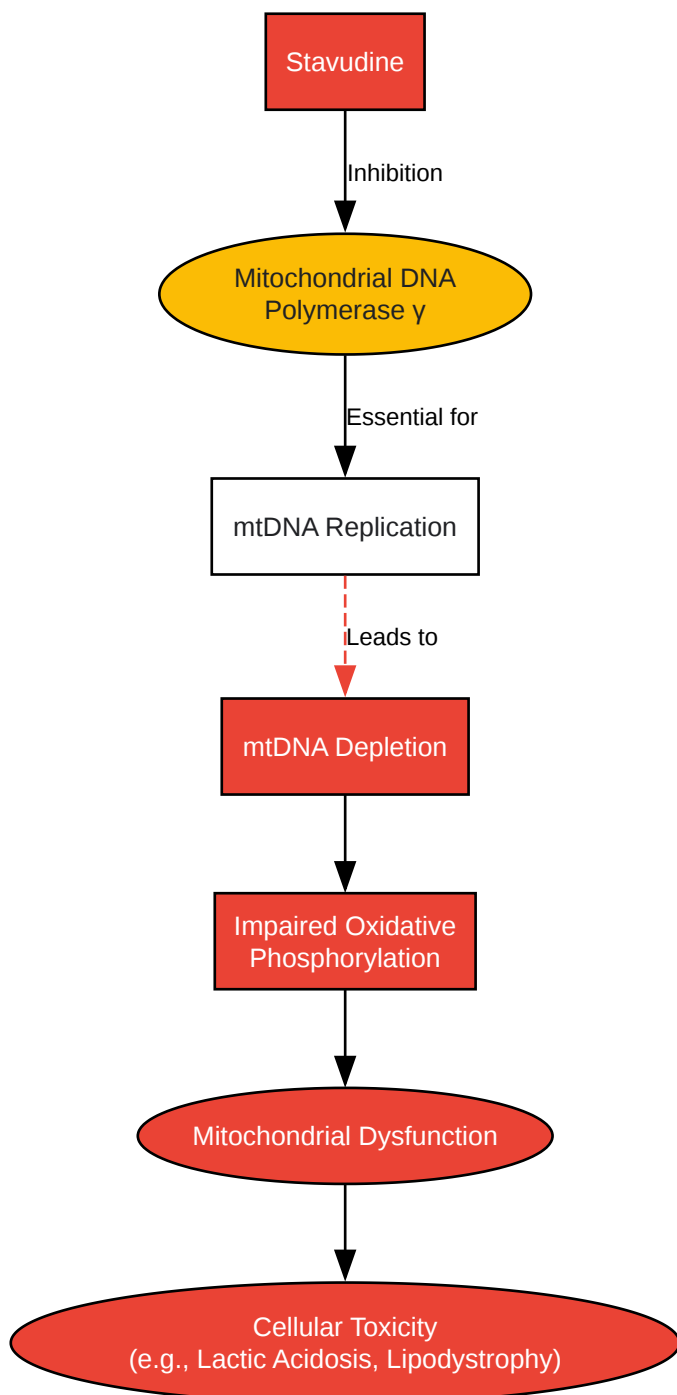
- Maximum plasma concentration (C_{max})
- Time to reach maximum concentration (T_{max})

- Area under the plasma concentration-time curve (AUC)
- Elimination half-life ($t_{1/2}$)
- Clearance (CL)
- Volume of distribution (V_d)

Visualizing Stavudine's Mechanism of Action and Mitochondrial Toxicity

To better understand the biological context of Stavudine, the following diagrams, generated using the DOT language, illustrate its mechanism of action and a proposed pathway for its associated mitochondrial toxicity.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. What is the mechanism of Stavudine? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- To cite this document: BenchChem. [A Technical Guide to High-Purity Stavudine-d4 for Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15613710#commercial-suppliers-of-high-purity-stavudine-d4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

